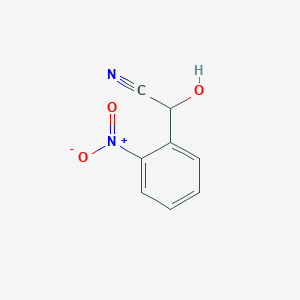

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBWLYSNBNNELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286299 | |

| Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-81-7 | |

| Record name | NSC44638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Hydroxy 2 2 Nitrophenyl Acetonitrile and Its Analogues

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyanide group onto the carbonyl carbon of an aldehyde or ketone precursor. This is a fundamental and widely utilized method for constructing the α-hydroxynitrile moiety characteristic of cyanohydrins.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation is a foundational method for the formation of nitriles through the introduction of a cyanide anion (CN⁻) as a nucleophile. wikipedia.org In the context of synthesizing 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, the primary strategy involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 2-nitrobenzaldehyde (B1664092). chemistrysteps.com This reaction creates a new carbon-carbon bond. chemistrysteps.com

| Reagent Type | Specific Example | Role in Synthesis |

| Cyanide Source | Sodium Cyanide (NaCN) | Provides the nucleophilic cyanide anion (CN⁻). |

| Precursor | 2-Nitrobenzaldehyde | Provides the electrophilic carbonyl carbon for attack. |

| Intermediate | Tetrahedral Alkoxide | Formed after the nucleophilic attack of the cyanide ion. |

Cyanohydrin Formation Methodologies

Cyanohydrin formation is a specific and highly effective application of nucleophilic cyanation for the synthesis of α-hydroxynitriles from aldehydes and ketones. chemistrysteps.com The reaction to form this compound starts with 2-nitrobenzaldehyde and a source of cyanide. google.com

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-nitrobenzaldehyde. libretexts.org This step is typically catalyzed by a small amount of base, which serves to deprotonate hydrogen cyanide (HCN) to generate the more nucleophilic cyanide anion, CN⁻. libretexts.org The resulting alkoxide intermediate is then protonated, often by a molecule of HCN or a weak acid during workup, to afford the final product. chemistrysteps.com While HCN itself can be used, its high toxicity and volatility mean that it is often generated in situ by adding a strong acid to a mixture of an alkali metal cyanide and the carbonyl compound. libretexts.org This maintains the slightly basic conditions necessary for the reaction to proceed efficiently. chemistrysteps.com

This methodology is advantageous as it directly constructs the target molecule in a single synthetic step from a readily available starting material.

Indirect Synthetic Routes

Indirect routes to this compound and its analogues involve more complex transformations, often proceeding through reactive intermediates or requiring the manipulation of functional groups on a related precursor molecule.

Transformations via o-Quinone Methide Intermediates

ortho-Quinone methides (o-QMs) are highly reactive intermediates that have found increasing use in organic synthesis. rsc.org A potential, though less conventional, indirect route to analogues of this compound could involve the in-situ generation of an o-QM followed by its interception with a cyanide nucleophile.

This process would typically start with a precursor such as a 2-nitro-ortho-cresol derivative. Chemoenzymatic methods have been developed where biocatalysts hydroxylate the benzylic C-H bond of ortho-cresol substrates, creating a benzylic alcohol that exists in equilibrium with the corresponding o-QM under the reaction conditions. chemrxiv.org This reactive intermediate can then be trapped by various nucleophiles. chemrxiv.org By analogy, a suitably substituted 2-nitrotoluene derivative could be transformed into an o-QM, which would then react with a cyanide source to form a C-C bond at the benzylic position, leading to a functionalized 2-nitrophenylacetonitrile (B16159) derivative. This method offers a pathway to complex analogues by leveraging the high reactivity of the o-QM intermediate.

Reduction and Functionalization of Related Nitro Compounds

The reduction of nitro compounds is a versatile and fundamental transformation in organic chemistry. wikipedia.org This strategy can be employed to synthesize analogues of this compound by first reducing the nitro group of a suitable precursor to an amine or other functional group, followed by further synthetic modifications.

A common application is the reduction of aromatic nitro compounds to their corresponding anilines. mdpi-res.com For example, 2-nitrophenylacetonitrile can be reduced to 2-aminobenzyl cyanide. chemicalbook.com This transformation is often achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orggoogle.com Other reducing agents such as iron in acidic media or tin(II) chloride can also be used. wikipedia.org Once the amino group is in place, it can be further functionalized, or the molecule can be subjected to reactions that modify the acetonitrile (B52724) portion to introduce the hydroxyl group.

Alternatively, the nitro group can be partially reduced to a hydroxylamine (B1172632). wikipedia.org Reagents like zinc dust in the presence of ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Catalytic methods using hydrogen gas with specific catalysts can also afford hydroxylamines. mdpi.com These hydroxylamine analogues represent another class of derivatives accessible through the functionalization of the nitro group.

| Transformation | Reagents/Catalysts | Product Functional Group |

| Full Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), Fe/acid | Amine (-NH₂) |

| Partial Reduction | Zn/NH₄Cl, Specific Rhodium catalysts | Hydroxylamine (-NHOH) |

| Reduction to Oxime | Tin(II) chloride, Chromium(II) chloride | Oxime |

Catalytic Strategies in Synthesis

Catalysis plays a crucial role in modern synthetic chemistry by improving reaction rates, yields, and selectivity. In the synthesis of this compound and its analogues, catalytic methods can be applied to both the cyanation step and the modification of the nitro group.

For the core cyanohydrin formation, asymmetric catalysis is particularly valuable for producing enantiomerically enriched products. Chiral catalysts can control the facial selectivity of the cyanide attack on the prochiral carbonyl group of 2-nitrobenzaldehyde. For instance, the asymmetric cyanohydrin reaction of benzaldehyde (B42025) has been successfully achieved using chiral ligands like (R)-Binol in combination with a lithium compound to form a chiral catalyst complex. chemeurope.com Such strategies could be adapted to the synthesis of chiral this compound.

In the realm of indirect synthesis, transition metal catalysis is prominent. Palladium-catalyzed cyanation reactions are well-established for converting aryl halides or triflates into aryl nitriles, offering a route to precursors like 2-nitrophenylacetonitrile from a corresponding halogenated nitrobenzene. wikipedia.org Furthermore, iron complexes have been developed as catalysts for the reduction of nitro compounds under mild conditions, providing a more sustainable alternative to stoichiometric metal reductants. acs.org These catalytic reduction methods can be chemoselective, allowing for the reduction of a nitro group in the presence of other sensitive functional groups. acs.org

| Synthetic Step | Catalytic Approach | Example Catalyst/System | Benefit |

| Cyanohydrin Formation | Asymmetric Catalysis | (R)-Binol / Lithium Complex | Enantioselectivity |

| Precursor Synthesis | Palladium-Catalyzed Cyanation | Pd(0) complexes | Forms aryl nitriles from aryl halides |

| Nitro Group Reduction | Iron-Catalyzed Reduction | Iron(salen) complex | Mild, chemoselective reduction |

Organocatalyzed Processes

Organocatalysis offers a powerful alternative to metal-based catalysts for the enantioselective synthesis of cyanohydrins, avoiding the issues of metal toxicity and contamination of the final product. Two primary classes of organocatalysts have proven effective: enzymes, specifically hydroxynitrile lyases (HNLs), and small organic molecules like chiral cyclic dipeptides.

Hydroxynitrile Lyase (HNL) Catalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Hydroxynitrile lyases, in particular, catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. acs.org HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with (R)-HNLs and (S)-HNLs yielding the corresponding enantiomers. researchgate.net

The (R)-selective HNL from Arabidopsis thaliana (AtHNL), expressed in recombinant Escherichia coli cells, has been successfully used in a micro-aqueous reaction system for the synthesis of various chiral cyanohydrins. nih.gov This system utilizes buffer-saturated methyl tert-butyl ether (MTBE) as the reaction medium, which enhances the solubility of aromatic substrates and suppresses the non-enzymatic, racemic background reaction. nih.gov While the direct conversion of 2-nitrobenzaldehyde is not explicitly detailed, the enzyme demonstrates broad substrate tolerance for substituted benzaldehydes, including halogenated analogues at the ortho position, suggesting its applicability to the synthesis of this compound. nih.gov The operational setup using whole recombinant cells simplifies catalyst handling and allows for its recycling. nih.gov

The table below summarizes the conversion of various ortho-substituted benzaldehydes using whole E. coli cells expressing AtHNL, illustrating the potential for synthesizing analogues of the target compound. nih.gov

Table 1: AtHNL-catalyzed Synthesis of Chiral Cyanohydrins from Substituted Benzaldehydes

Interactive data table based on research findings. nih.gov

| Aldehyde Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-Mandelonitrile | >99 | >98 |

| 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | 95 | 70 |

| 2-Fluorobenzaldehyde | (R)-2-Fluoromandelonitrile | 90 | 75 |

| 2-Furaldehyde | (R)-2-Hydroxy-2-(furan-2-yl)acetonitrile | 50 | 30 |

Chiral Dipeptide Catalysis: Another significant organocatalytic approach involves the use of chiral cyclic dipeptides. Specifically, cyclo(L-phenylalanyl-L-histidine) and its enantiomeric counterpart have been shown to catalyze the asymmetric addition of HCN to aromatic aldehydes. ncl.ac.uk This process is typically conducted in an aprotic, water-immiscible solvent like toluene. The catalyst facilitates the enantioselective transfer of the cyanide group to the aldehyde, leading to the formation of optically active cyanohydrins. ncl.ac.uk This method is particularly useful for producing chiral aromatic cyanohydrins and represents a key non-enzymatic organocatalytic strategy. ncl.ac.uk

Metal-Mediated and Metal-Catalyzed Syntheses

Chiral metal complexes are widely employed as catalysts for the asymmetric synthesis of cyanohydrins, often exhibiting high activity and enantioselectivity. The general approach involves the use of a chiral ligand to create an asymmetric environment around a central metal atom, which then activates the aldehyde substrate towards nucleophilic attack by a cyanide source, such as trimethylsilyl cyanide (TMSCN).

Titanium-Salen Complexes: Chiral Titanium(IV)-salen complexes are among the most extensively studied catalysts for asymmetric cyanohydrin synthesis. acs.org Mechanistic studies have revealed that the active catalytic species is often a bimetallic [(salen)Ti(μ-O)]₂ complex, which forms in the presence of a trace amount of water. acs.org These catalysts are highly active, functioning efficiently at low substrate-to-catalyst ratios and ambient temperatures. acs.org The catalyst derived from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been shown to produce cyanohydrin trimethylsilyl ethers with high enantiomeric excess from a range of aromatic aldehydes. acs.org

Vanadium-Salen Complexes: Building on the mechanistic understanding of titanium-salen systems, chiral vanadium(IV)-salen complexes have been developed as even more enantioselective catalysts for the asymmetric cyanosilylation of aldehydes. nih.govacs.org A key advantage of the (salen)VO catalyst is its ability to achieve high enantioselectivity (up to 95% ee) at very low catalyst loadings (0.1 mol%) at room temperature. nih.govacs.org The proposed mechanism involves a bimetallic complex that is in equilibrium with inactive monometallic species, similar to the titanium-based system. acs.org The slightly reduced reactivity of the vanadium catalyst compared to its titanium analogue is believed to contribute to its enhanced enantioselectivity. acs.org

The table below presents the results for the vanadium-catalyzed asymmetric cyanosilylation of various substituted benzaldehydes, demonstrating the broad applicability of this method to analogues of 2-nitrobenzaldehyde. acs.org

Table 2: Vanadium-Catalyzed Asymmetric Synthesis of Cyanohydrin Trimethylsilyl Ethers

Interactive data table based on research findings. acs.org

| Aldehyde Substrate | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 24 | 100 | 91 |

| 4-Methoxybenzaldehyde | 24 | 100 | 92 |

| 3-Nitrobenzaldehyde | 24 | 100 | 88 |

| 4-Chlorobenzaldehyde | 24 | 100 | 92 |

| 2-Chlorobenzaldehyde | 24 | 100 | 95 |

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on reducing environmental impact through the use of benign solvents, renewable catalysts, and milder reaction conditions.

The enzymatic synthesis using hydroxynitrile lyases (HNLs) is a prime example of a green synthetic methodology. acs.org This approach aligns with several core principles of green chemistry:

Use of Renewable Feedstocks: The catalysts themselves, being enzymes, are derived from biological sources and are biodegradable. nih.gov

Catalysis: HNLs are highly efficient catalysts, enabling reactions with high turnover numbers and minimizing waste. nih.gov

Benign Solvents: Biocatalytic reactions can often be performed in aqueous media or in micro-aqueous systems with more environmentally friendly organic solvents like MTBE, reducing the reliance on hazardous volatile organic compounds. nih.gov

High Atom Economy: The hydrocyanation reaction is an addition reaction, meaning all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy.

Mild Reaction Conditions: Enzymatic reactions typically proceed at ambient temperature and atmospheric pressure, significantly reducing energy consumption compared to traditional synthetic methods that may require heating or high pressure. nih.gov

The use of whole recombinant cells as a "self-immobilized" catalyst further enhances the green credentials of the process. nih.gov This strategy avoids additional steps and reagents required for conventional enzyme immobilization and facilitates easy separation and recycling of the biocatalyst, leading to a more sustainable and cost-effective process. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in 2-Hydroxy-2-(2-nitrophenyl)acetonitrile behaves as a typical alcohol, making it amenable to standard functional group interconversions. These reactions are fundamental for modifying the compound's solubility, reactivity, and for the introduction of protecting groups during multi-step syntheses.

Key transformations of the hydroxyl group include:

Esterification: The hydroxyl group can react with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. This transformation is often used to protect the hydroxyl group or to introduce a new functional moiety.

Etherification: Alkylation of the hydroxyl group, for instance, through the Williamson ether synthesis, can yield ethers. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., Methyl Iodide) | Ether |

Nitrile Group Reactivity and Derivatization

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, significantly expanding the synthetic utility of the parent compound.

Hydrolysis: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed to produce a carboxylic acid. libretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemistrysteps.comweebly.com Acid-catalyzed hydrolysis directly yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis first produces a carboxylate salt and ammonia; a subsequent acidification step is required to obtain the free carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. chemguide.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst). chemguide.co.ukorganic-chemistry.org This reaction provides a pathway to valuable amino alcohol derivatives.

| Reaction Type | Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid (-COOH) |

| Alkaline Hydrolysis | 1. Base (e.g., NaOH), Heat 2. Acid Workup | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Metal Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |

Transformations of the ortho-Nitrophenyl Group

The nitrophenyl group is not merely a spectator; its ortho-nitro substituent is key to many of the compound's most significant transformations, particularly in the synthesis of heterocyclic systems.

The reduction of the aromatic nitro group is one of the most important reactions of this compound, often initiating a cascade of further transformations. The reduction can be controlled to yield different products.

Reduction to Amine: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH2). This is readily achieved through various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. rsc.orggoogle.com Chemical reducing agents such as metals in acidic media (e.g., iron, tin, or zinc with HCl) are also effective. organic-chemistry.org This transformation yields 2-(2-aminophenyl)-2-hydroxyacetonitrile, a key intermediate for cyclization reactions.

Partial Reduction to Hydroxylamine (B1172632): Under carefully controlled conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). mdpi.com This can be achieved using specific reducing agents like zinc dust in an aqueous ammonium chloride solution or through catalytic hydrogenation where the reaction is stopped after the absorption of two equivalents of hydrogen. mdpi.comgoogle.com Arylhydroxylamines are valuable intermediates but can be unstable. google.com

| Reducing System | Product Functional Group | Typical Conditions |

|---|---|---|

| H₂ with Pd/C or PtO₂ | Amine (-NH₂) | Pressurized H₂ atmosphere, various solvents |

| Fe / HCl or Acetic Acid | Amine (-NH₂) | Refluxing in acidic medium |

| SnCl₂ / HCl | Amine (-NH₂) | Acidic solution, often at room temperature |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) | Aqueous solution, controlled temperature |

Direct oxidative transformations of this compound are not as widely documented as its reductive pathways. The presence of multiple oxidizable sites (the hydroxyl group and the aromatic ring) can lead to complex product mixtures. However, oxidative processes are highly relevant to the chemistry of the heterocyclic products derived from this compound. For example, isatin (B1672199), a potential downstream product, can be oxidized by reagents like chromic acid or hydrogen peroxide to form isatoic anhydride. ijcrt.org

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the ortho-nitro group (or its reduced forms) to the two-carbon side chain enables a variety of powerful intramolecular cyclization reactions, which are used to construct important heterocyclic scaffolds like indoles and quinolines.

Reductive Cyclization: This is a hallmark reaction for ortho-nitroaryl compounds. When the nitro group is reduced to an amine in situ, the newly formed nucleophilic amine can attack an electrophilic center on the side chain. For instance, catalytic hydrogenation of related 2-nitrophenylpyruvic acid derivatives leads to the formation of indole-2-carboxylic acid. rsc.org This suggests that reduction of this compound to the corresponding amino derivative could be followed by cyclization, potentially involving the nitrile and hydroxyl functions, to form substituted indoles or other N-heterocycles. researchgate.net

Isatin Synthesis: The compound is a logical precursor for the synthesis of isatin (1H-indole-2,3-dione) and its derivatives, which are immensely valuable in medicinal chemistry. bohrium.comresearchgate.net Many isatin syntheses rely on the cyclization of precursors derived from ortho-nitro-substituted phenyl compounds. ijcrt.orgdergipark.org.tr The transformation would involve modification of the side-chain carbons followed by a reductive cyclization of the nitro group and subsequent oxidation to form the characteristic dicarbonyl system of the isatin core.

| Reaction Name | Key Transformation | Resulting Heterocycle Core |

|---|---|---|

| Reductive Cyclization | Reduction of -NO₂ to -NH₂ followed by intramolecular condensation | Indole |

| Isatin Synthesis Pathways | Multi-step process involving reduction, cyclization, and oxidation | Isatin (1H-indole-2,3-dione) |

Stereoselective and Stereospecific Reactions of the Compound

The carbon atom bearing the hydroxyl and nitrile groups is a stereocenter, meaning that this compound can exist as a pair of enantiomers. This chirality is a critical aspect of its chemistry, particularly in the context of synthesizing biologically active molecules where only one enantiomer may be effective.

Stereoselective Synthesis: The synthesis of the compound itself can be performed stereoselectively. The parent compound is a cyanohydrin, which is typically formed by the addition of a cyanide nucleophile to an aldehyde (in this case, 2-nitrobenzaldehyde). The use of chiral catalysts can favor the formation of one enantiomer over the other, a process known as asymmetric synthesis. nih.gov

Stereospecific Reactions: A stereospecific reaction is one where starting materials that are stereoisomers of each other yield products that are also stereoisomers. masterorganicchemistry.com If an enantiomerically pure sample of this compound is used as a starting material, its stereochemistry can direct the outcome of subsequent reactions. For example, in an intramolecular cyclization, the defined stereochemistry at the benzylic carbon can influence the stereochemistry of newly formed chiral centers in the product, leading to a specific diastereomer.

Table of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| 2-(2-Aminophenyl)-2-hydroxyacetonitrile | Reduction Product |

| 2-Nitrobenzaldehyde (B1664092) | Precursor |

| Acetyl Chloride | Reagent |

| Pyridine | Reagent (Base) |

| Sodium Hydride (NaH) | Reagent (Base) |

| Methyl Iodide | Reagent |

| Lithium Aluminum Hydride (LiAlH₄) | Reagent (Reducing Agent) |

| Palladium on Carbon (Pd/C) | Reagent (Catalyst) |

| Raney Nickel | Reagent (Catalyst) |

| Tin(II) Chloride (SnCl₂) | Reagent (Reducing Agent) |

| Zinc (Zn) | Reagent (Reducing Agent) |

| Ammonium Chloride (NH₄Cl) | Reagent |

| Indole-2-carboxylic acid | Cyclization Product Example |

| Isatin (1H-indole-2,3-dione) | Potential Cyclization Product |

| Isatoic anhydride | Oxidation Product of Isatin |

Mechanistic Investigations of Chemical Processes Involving 2 Hydroxy 2 2 Nitrophenyl Acetonitrile

Identification and Characterization of Reaction Intermediates

The formation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a cyanohydrin, proceeds through a nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-nitrobenzaldehyde (B1664092). The primary intermediate in this reaction is a tetrahedral alkoxide ion.

The mechanism commences with the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This addition results in the formation of a transient tetrahedral intermediate where the negative charge is localized on the oxygen atom. This alkoxide intermediate is a key species in the reaction pathway. In the subsequent step, this intermediate is protonated, typically by a molecule of hydrogen cyanide (HCN) or a protic solvent, to yield the final this compound product and regenerates the cyanide ion catalyst. libretexts.org

The general mechanism can be depicted as follows:

Nucleophilic Attack:

2-nitrobenzaldehyde + CN⁻ → Tetrahedral Alkoxide Intermediate

Protonation:

Tetrahedral Alkoxide Intermediate + H⁺ → this compound

Due to their transient nature, these intermediates are often characterized spectroscopically or trapped chemically. While specific studies on the intermediates of this compound are not extensively documented, the established mechanism for cyanohydrin formation from aromatic aldehydes provides a reliable model for its formation. chemistrysteps.com

| Intermediate | Description | Role in Reaction |

| Tetrahedral Alkoxide Ion | Anionic species formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon. | Precursor to the final cyanohydrin product. |

Kinetic Studies and Rate Law Determination

Kinetic studies of cyanohydrin formation, particularly from aromatic aldehydes like benzaldehyde (B42025), have shown that the reaction is typically base-catalyzed and reversible. openstax.org The reaction rate is dependent on the concentrations of both the aldehyde and the cyanide ion.

The formation of cyanohydrins is known to be a reversible and base-catalyzed process. openstax.org The reaction proceeds slowly with pure HCN but is significantly accelerated by the addition of a base, which increases the concentration of the more nucleophilic cyanide ion (CN⁻). openstax.org Kinetic studies on the formation of cyanohydrins from various aldehydes and ketones have generally indicated that the reaction follows a second-order rate law. researchgate.net

For the formation of this compound from 2-nitrobenzaldehyde and cyanide, the rate law can be expressed as:

Rate = k[2-nitrobenzaldehyde][CN⁻]

Here, 'k' represents the second-order rate constant. This rate law is consistent with a mechanism where the rate-determining step is the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. researchgate.net The presence of the nitro group, an electron-withdrawing group, on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate constant compared to unsubstituted benzaldehyde.

| Parameter | Description |

| Rate Law | Rate = k[2-nitrobenzaldehyde][CN⁻] |

| Reaction Order | Second-order overall; first-order with respect to 2-nitrobenzaldehyde and first-order with respect to the cyanide ion. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. |

Influence of Environmental Parameters on Reaction Mechanisms (e.g., Solvent Effects, pH)

The mechanism and rate of cyanohydrin formation are significantly influenced by environmental parameters such as the solvent and the pH of the reaction medium.

Solvent Effects: The choice of solvent can affect the rate of cyanohydrin formation by influencing the solvation of the reactants and the transition state. Polar solvents can stabilize the charged intermediates and transition states, potentially altering the reaction kinetics. For instance, a study on vanadium-catalyzed asymmetric cyanohydrin synthesis showed that the reaction rates were different in dichloromethane (B109758) compared to the more polar propylene (B89431) carbonate. researchgate.net In the formation of this compound, a polar solvent might be expected to facilitate the reaction by stabilizing the cyanide ion and the tetrahedral alkoxide intermediate. However, excessively protic solvents could also solvate the cyanide ion too strongly, reducing its nucleophilicity.

pH: The pH of the reaction medium is a critical factor. The reaction requires the presence of the cyanide ion (CN⁻) as the nucleophile. Since hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2), the concentration of CN⁻ is highly dependent on the pH. chemistrysteps.com A basic medium (pH > 9.2) will favor the deprotonation of HCN to form CN⁻, thus increasing the reaction rate. However, at very high pH, a competing reaction, the Cannizzaro reaction, may occur with aromatic aldehydes that lack an alpha-hydrogen, such as 2-nitrobenzaldehyde. Conversely, in acidic conditions (low pH), the concentration of the cyanide ion is significantly reduced, leading to a very slow reaction rate. google.com Therefore, the optimal pH for cyanohydrin formation is typically in the weakly basic range.

| Parameter | Influence on Reaction Mechanism |

| Solvent Polarity | Affects the solvation of reactants and transition states, thereby influencing the reaction rate. |

| pH | Controls the concentration of the cyanide ion nucleophile; optimal rates are typically achieved in weakly basic conditions. |

Protolytic Dissociation Equilibria in Reaction Pathways

Protolytic dissociation equilibria are central to the mechanism of cyanohydrin formation. The key equilibrium is the dissociation of hydrogen cyanide to form the cyanide ion and a proton.

The formation of this compound is contingent upon the availability of the cyanide ion. This is governed by the acid-base equilibrium of hydrogen cyanide in the reaction medium:

HCN ⇌ H⁺ + CN⁻

The position of this equilibrium, and thus the concentration of the active nucleophile, is dictated by the pH of the solution. As mentioned, a higher pH shifts the equilibrium to the right, favoring the formation of the cyanide ion.

| Equilibrium | Significance |

| HCN ⇌ H⁺ + CN⁻ | Determines the concentration of the nucleophilic cyanide ion. |

| 2-nitrobenzaldehyde + CN⁻ ⇌ Tetrahedral Alkoxide Intermediate | The reversible formation of the key reaction intermediate. |

| This compound ⇌ 2-nitrobenzaldehyde + HCN | The overall reversible formation of the cyanohydrin, which is influenced by pH. |

Computational Probing of Reaction Coordinates and Transition States

Density Functional Theory (DFT) calculations have been employed to study the mechanism of cyanide addition to benzaldehyde. acs.orgnih.govresearchgate.net These studies have mapped out the potential energy surface of the reaction, identifying the transition states and intermediates. The rate-determining step in these reactions is typically the C-C bond formation between the cyanide ion and the carbonyl carbon. mdpi.com

For the formation of this compound, computational models could predict the activation energy barrier for the nucleophilic attack of the cyanide ion on 2-nitrobenzaldehyde. Such calculations would likely show that the transition state involves the partial formation of the C-CN bond and a partial negative charge development on the carbonyl oxygen. The geometry of the transition state would be tetrahedral-like. The presence of the electron-withdrawing nitro group would be expected to lower the activation energy for the nucleophilic attack compared to unsubstituted benzaldehyde.

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Geometries of reactants, intermediates, transition states, and products; reaction energy profiles and activation energies. |

| Transition State Theory | Calculation of theoretical rate constants based on the properties of the transition state. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The aromatic protons on the nitrophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct electronic environments and spin-spin coupling interactions. The methine proton (CH) adjacent to the hydroxyl and cyano groups, as well as the hydroxyl proton (OH), will exhibit characteristic chemical shifts. The exact position of the hydroxyl proton signal can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. The spectrum of this compound will show distinct signals for the carbon atoms of the aromatic ring, the cyano group (C≡N), and the carbon atom bearing the hydroxyl and nitrophenyl substituents. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for the key functional groups present in this compound.

Table 1: Typical NMR Chemical Shift Ranges

| Atom | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Methine (R₂CH-OH) | 4.0 - 5.5 |

| ¹H | Hydroxyl (R-OH) | 1.0 - 5.0 (variable) |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Cyano (C≡N) | 115 - 125 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening attributed to hydrogen bonding. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is often a strong and sharp band in the Raman spectrum. The symmetric stretching vibration of the nitro group also gives rise to a strong Raman signal. Aromatic ring vibrations are also readily observed.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| C≡N | Stretching | 2220 - 2260 | Medium, Sharp |

| C=C | Aromatic Ring Stretching | 1400 - 1600 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₆N₂O₃).

In addition to providing the molecular formula, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, charged fragments. The masses of these fragments can be measured and used to deduce the connectivity of the original molecule. For this compound, common fragmentation pathways may include the loss of the hydroxyl group, the cyano group, or the nitro group. The fragmentation pattern can serve as a fingerprint for the compound, aiding in its identification.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and chromophores present in a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the nitro group. The nitrophenyl group is a strong chromophore, and its presence will dominate the UV-Vis spectrum. The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Fluorescence Spectroscopy: While not all molecules are fluorescent, the presence of the aromatic ring in this compound suggests the possibility of fluorescence. If the compound is fluorescent, an emission spectrum can be recorded by exciting the molecule at one of its absorption wavelengths. The fluorescence spectrum provides information about the excited state of the molecule and can be sensitive to the local environment.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Furthermore, this technique can elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding. The hydroxyl group in this compound is capable of acting as a hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. Understanding these intermolecular interactions is crucial for comprehending the crystal packing and the physical properties of the compound in the solid state.

Hyphenated Techniques in Structural Elucidation (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are invaluable for the analysis of complex mixtures and the confirmation of the identity of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS. In this technique, the compound is first separated from any impurities by gas chromatography and then introduced into a mass spectrometer for detection and identification. The retention time from the GC and the mass spectrum from the MS provide two independent pieces of information that can be used to confirm the identity of the compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile compounds, LC-MS/MS is a powerful alternative. The compound is first separated by liquid chromatography and then introduced into a tandem mass spectrometer. In LC-MS/MS, a specific ion (e.g., the molecular ion) is selected and then fragmented, and the resulting fragment ions are analyzed. This provides a high degree of specificity and can be used to confirm the structure of the compound, even in complex matrices.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods, ranging from ab initio Hartree-Fock (HF) to more advanced approaches, can determine optimized geometries, bond lengths, bond angles, and dihedral angles. This information is crucial for understanding a molecule's stability and interactions. For many organic molecules, these calculations provide a foundational understanding of their intrinsic properties. For instance, studies on related nitrile-containing aromatic compounds like o-methoxybenzonitrile have successfully used these methods to determine optimized geometry and vibrational frequencies. nih.gov Unfortunately, no similar published data exists for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying larger molecules. youtube.com It is particularly effective in predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies or chemical shifts, DFT can aid in the interpretation of experimental spectra and confirm molecular structures. While DFT is a standard tool for these predictions, the scientific literature lacks any application of this method to predict the spectroscopic characteristics of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Most flexible molecules can exist in multiple spatial arrangements known as conformations. chemistrysteps.com Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify its stable conformers (energy minima) and the energy barriers (transition states) that separate them. utdallas.edu This analysis is vital for understanding how a molecule's shape influences its physical properties and biological activity. Such studies would reveal the preferred spatial orientations of the hydroxyl, nitro, and phenyl groups of this compound and the energy required for interconversion between different forms. At present, no such conformational analysis or PES mapping has been reported for this compound.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For example, in a study on o-methoxybenzonitrile, the calculated HOMO-LUMO gap revealed insights into charge transfer within the molecule. nih.gov A similar analysis for this compound would provide valuable predictions about its reactivity, but these calculations have not been documented in the available literature.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the lowest energy path, known as the reaction pathway, and locating the high-energy transition state structure that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is fundamental to understanding reaction kinetics. While these computational methods are powerful for elucidating reaction mechanisms, no studies predicting reaction pathways or transition state geometries involving this compound are currently available.

Systematic Studies on Derivatives, Analogues, and Structure Activity Relationships

Systematic studies on the derivatives and analogues of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile are crucial for exploring its chemical space and potential applications. By modifying the core structure, researchers can fine-tune its properties and investigate relationships between its chemical form and activity.

Advanced Applications in Organic Synthesis and Functional Materials

Utility as a Synthon for Complex Organic Molecules

2-Hydroxy-2-(2-nitrophenyl)acetonitrile serves as a versatile synthon, or synthetic building block, for the construction of more complex organic molecules. The strategic placement of its hydroxyl, nitrile, and nitro groups allows for a variety of chemical transformations.

The nitrile group is a particularly useful functional handle. It can participate in reactions typical for nitriles, such as hydrolysis to form carboxylic acids or reduction to form primary amines. ontosight.ai The presence of the adjacent hydroxyl group (forming a cyanohydrin moiety) offers additional reaction pathways. This structural motif is crucial in well-established synthetic procedures like the Strecker amino acid synthesis and Kiliani-Fischer synthesis for chain-elongation of sugars.

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can be chemically modified. ontosight.ai Most importantly, it can be readily reduced to an amino group, which is a cornerstone transformation for building a wide array of nitrogen-containing compounds. These potential transformations make the molecule a valuable intermediate for multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Primary Amine (-NH₂) |

| Hydroxyl (-OH) | Acyl Chloride, Base | Ester (-OCOR) |

These transformations allow chemists to introduce new functionalities and build molecular complexity, demonstrating the compound's role as a flexible and valuable synthon in the art of organic synthesis. lkouniv.ac.in

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. openmedicinalchemistryjournal.comamazonaws.com The key transformation is typically the reduction of the nitro group to an amine.

Once the 2-aminophenyl derivative is formed, a cascade of intramolecular cyclization reactions can be initiated with the other functional groups. For instance, reaction involving the newly formed amine and the nitrile group can lead to the formation of substituted quinazolines or other nitrogen-containing heterocyclic systems. The versatility of acetonitrile (B52724) derivatives as intermediates in organic synthesis is well-documented. mdpi.com The strategic placement of reactive groups in this compound provides a direct route to complex scaffolds that are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.com

Applications in Fluorescent Sensing and Probe Development

While direct applications of this compound as a fluorescent probe are not extensively documented, its structure contains moieties commonly used in the rational design of such sensors. The 2-nitrophenyl group, in particular, is a well-known fluorescence quencher. This property can be exploited in "turn-on" fluorescent probes.

A common strategy in probe development involves linking a fluorophore to a quencher (like the 2-nitrophenyl group) via a linker that can be cleaved by a specific analyte. In its initial state, the probe is non-fluorescent. Upon interaction with the target analyte, the quencher is released, restoring the fluorescence of the fluorophore. The nucleophilic addition of anions like cyanide to certain dye structures is a known mechanism for generating a fluorescent response. researchgate.netresearchgate.net Given its cyanohydrin structure, derivatives of this compound could potentially be developed into sensors where a reaction at the nitrile or hydroxyl group triggers a change in the electronic properties of the molecule, leading to a detectable fluorescent signal. The development of small molecule fluorescent sensors is a rapidly advancing field for the detection of biologically and environmentally important species. mdpi.comresearchgate.netmdpi.com

Role in Photolabile Protecting Group Strategies

The most significant and well-established application related to the 2-nitrophenyl moiety of this compound is in the field of photolabile protecting groups (PPGs), also known as photocleavable or caging groups. wikipedia.org The ortho-nitrobenzyl group and its derivatives are among the most widely used PPGs in chemistry and biology. psu.eduuni-konstanz.de They allow for the protection of a functional group, rendering it inert to various chemical conditions. The protecting group can then be removed with high spatial and temporal precision using light, typically UV irradiation. nih.gov

The mechanism of photodeprotection for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate that subsequently rearranges to release the protected functional group, typically yielding a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct. psu.eduuni-konstanz.de

Derivatives based on the closely related 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) scaffold have proven to be highly efficient PPGs for protecting hydroxyl and amino groups in the synthesis of DNA microarrays, peptides, and oligosaccharides. biosyn.comresearchgate.netacs.orgrsc.org The core 2-nitrophenyl structure of this compound makes it a direct conceptual relative to these powerful tools in synthetic chemistry. The presence of the benzylic hydroxyl group is a key structural feature shared with the parent alcohols used to create many of these photolabile protecting groups.

Table 2: Characteristics of o-Nitrobenzyl-type Photolabile Protecting Groups

| Property | Description |

|---|---|

| Activation | UV light (typically in the 350-420 nm range) |

| Cleavage Products | Protected substrate is released, byproduct is a 2-nitroso derivative |

| Mechanism | Intramolecular H-abstraction by the excited nitro group |

| Applications | Caged compounds, solid-phase synthesis, photoresists, microarrays |

| Advantages | High spatiotemporal control, orthogonality to chemical deprotection |

This ability to control reactions with light has revolutionized many areas, from the synthesis of complex biomolecules to the study of cellular processes in real-time. nih.govharvard.edu

Contributions to Materials Science and Supramolecular Chemistry

The principles of photolabile groups extend into materials science, where the 2-nitrophenyl moiety can be incorporated into polymers and other materials to create photoresponsive systems. By integrating this photocleavable unit into a polymer backbone or as a cross-linker, photodegradable materials can be fabricated. wikipedia.org

Upon exposure to light, the polymer chains are cleaved, leading to a change in the material's properties, such as its solubility or mechanical strength. This strategy has been employed in the development of:

Photoresists: In the 1980s, nitrobenzyl-based PPGs were explored for use as photoresists in microfabrication. Light exposure removes the protecting group, changing the solubility of the polymer and allowing for the creation of intricate patterns. wikipedia.org

Photodegradable Hydrogels: PPGs have been used to create hydrogels that can release encapsulated cells or drugs in a controlled manner upon light irradiation.

Controlled Release Systems: Small molecules can be "caged" within a polymer matrix and released on demand with a flash of light.

The ability to precisely control material properties with a non-invasive external stimulus like light is of great interest for applications in drug delivery, tissue engineering, and microelectronics.

Biological Activity Mechanisms and Biochemical Interactions

Enzyme Inhibitory Mechanisms (e.g., PqsD inhibition)

The primary molecular target of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile and related compounds is PqsD, a key enzyme in the biosynthesis of quinolone signal molecules in Pseudomonas aeruginosa. nih.govresearchgate.net PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a critical step in producing the precursor for signals like 2-heptyl-4(1H)-quinolone (HHQ). researchgate.net

The inhibitory mechanism of (2-nitrophenyl)methanol derivatives involves direct interference with the enzymatic reaction. nih.gov These compounds prevent the formation of the essential anthraniloyl-PqsD complex, thereby halting the biosynthetic pathway of the signal molecules. nih.govnih.gov The ortho-positioned nitro group on the phenyl ring is a crucial structural feature for this inhibitory activity. nih.gov By blocking the active site of PqsD, the compound effectively acts as an antagonist to the natural substrate, leading to a shutdown of signal production.

Table 1: Mechanism of PqsD Enzyme Inhibition

| Target Enzyme | Role of Enzyme | Inhibitor Class | Mechanism of Action | Key Structural Feature |

|---|---|---|---|---|

| PqsD | Catalyzes a key step in the biosynthesis of HHQ and PQS signal molecules. nih.gov | (2-nitrophenyl)methanol derivatives | Interferes with the formation of the anthraniloyl-PqsD complex. nih.gov | Ortho-positioned nitro group. nih.gov |

Modulation of Cellular Communication Pathways

By inhibiting PqsD, this compound effectively modulates the pqs quorum-sensing (QS) system in P. aeruginosa. researchgate.net This communication pathway is vital for regulating the expression of numerous virulence factors in a cell-density-dependent manner. frontiersin.org The pqs system relies on the production and detection of signal molecules, primarily HHQ and its derivative, the Pseudomonas quinolone signal (PQS). nih.govnih.gov

Inhibition of PqsD leads to a significant reduction in the cellular levels of both HHQ and PQS. nih.govresearchgate.net This disruption of the signaling cascade prevents the activation of the transcriptional regulator PqsR (also known as MvfR), which controls the expression of genes responsible for virulence factor production and biofilm formation. nih.gov Consequently, the bacteria are unable to coordinate pathogenic behaviors, rendering them less virulent.

Table 2: Impact on Quorum Sensing Cellular Pathway

| Pathway | Key Signal Molecules | Effect of Inhibition | Downstream Consequence |

|---|---|---|---|

| pqs Quorum Sensing | HHQ (2-heptyl-4-quinolone), PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) nih.govnih.gov | Reduced biosynthesis of HHQ and PQS. researchgate.net | Inactivation of the PqsR transcriptional regulator and suppression of virulence gene expression. nih.gov |

Anti-Biofilm Activities and Modes of Action

A significant outcome of modulating the pqs quorum-sensing system is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protect them from antibiotics and host immune responses. journaljpri.comjuniperpublishers.com The formation and maturation of biofilms in P. aeruginosa are heavily dependent on functional QS pathways. frontiersin.org

The anti-biofilm mode of action for this compound is directly linked to its quorum-quenching activity. By preventing the production of HHQ and PQS, the compound blocks the QS-mediated signals that trigger the expression of genes involved in producing EPS components like polysaccharides, proteins, and extracellular DNA (eDNA). journaljpri.com This disruption inhibits the initial attachment of bacteria to surfaces and prevents the development of a mature, robust biofilm matrix. nih.gov

Table 3: Anti-Biofilm Mode of Action

| Target Process | Mechanism | Result |

|---|---|---|

| Biofilm Formation | Inhibition of quorum sensing pathways that regulate biofilm-related genes. | Prevents initial bacterial attachment and maturation of the biofilm matrix. nih.gov |

| EPS Matrix Production | Suppression of genes responsible for producing exopolysaccharides, proteins, and eDNA. journaljpri.com | Leads to a weaker, less structured biofilm that is more susceptible to external threats. |

Intracellular Pathways Affected by Molecular Interactions

The primary intracellular pathway affected by this compound is the PQS signaling cascade, which begins with the genes of the pqsABCDE operon. nih.gov The interaction with PqsD is the initiating event that triggers a cascade of downstream effects. The inhibition of this enzyme prevents the synthesis of HHQ, which in turn means it cannot be converted to PQS by the monooxygenase PqsH. nih.gov

This lack of PQS signaling molecules means they cannot bind to and activate the transcriptional regulator PqsR. As PqsR controls the expression of a wide array of virulence genes, including those for pyocyanin (B1662382) and elastase production, as well as genes involved in iron acquisition, its inactivation leads to a broad attenuation of bacterial pathogenicity. nih.govfrontiersin.org The molecular interactions of this compound are therefore highly targeted to this specific virulence-regulating pathway.

Mechanisms of Genotoxicity and Mutagenicity without Dose Specificity

The genotoxicity and mutagenicity of nitroaromatic compounds, the class to which this compound belongs, are typically linked to the metabolic reduction of the nitro group. nih.gov While specific mutagenicity data for this exact compound are not detailed in the reviewed literature, the general mechanism for nitroarenes is well-established.

In bacterial systems, such as those used in the Ames test, the mutagenicity of nitroarenes is dependent on the enzymatic reduction of the nitro moiety to form reactive intermediates like nitroso and hydroxylamino derivatives. nih.gov These reactive species can form adducts with DNA, leading to mutations. In eukaryotic cells, bioactivation can occur through several pathways: (a) direct reduction of the nitro group, (b) ring oxidation followed by nitroreduction, or (c) ring oxidation without reduction of the nitro group. nih.gov These metabolic activation steps are crucial for the compound to exert genotoxic effects, which can manifest as DNA strand breaks, chromosomal aberrations, or gene mutations. nih.gov

Environmental Fate and Ecotoxicological Pathway Analysis

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation encompasses chemical processes that break down a compound without the involvement of living organisms. For 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, the primary abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Photodegradation:

Nitroaromatic compounds are known to undergo photodegradation, although the direct photolysis in aqueous solutions is often a slow process. The presence of a nitro group on the aromatic ring suggests that this compound may absorb ultraviolet radiation, leading to its decomposition. The degradation rates of nitroaromatic compounds such as nitrobenzene and various nitrophenols can be significantly accelerated in the presence of hydroxyl radicals (HO•), which are highly reactive species generated, for example, by the UV photolysis of hydrogen peroxide (H₂O₂). acs.orgnih.gov The degradation of nitrobenzene and nitrophenols, when initiated by hydroxyl radicals, has been observed to follow first-order kinetics. nih.gov It is plausible that similar mechanisms would contribute to the degradation of this compound in sunlit surface waters.

Hydrolysis:

The nitrile group in this compound can undergo hydrolysis. This process involves the reaction with water, which can be catalyzed by either acidic or basic conditions, to convert the nitrile into a carboxylic acid. youtube.comvedantu.com As this compound is also a cyanohydrin (a compound with a hydroxyl and a nitrile group attached to the same carbon atom), it can be hydrolyzed to form an α-hydroxy carboxylic acid. youtube.comjove.com This reaction would likely yield 2-hydroxy-2-(2-nitrophenyl)acetic acid. The stability of cyanohydrins can be pH-dependent, and they may also decompose back to the corresponding aldehyde or ketone and hydrogen cyanide, particularly under certain conditions. libretexts.org

Table 1: Predicted Abiotic Degradation Pathways of this compound

| Degradation Pathway | Description | Predicted Primary Products |

| Photodegradation | Slow direct photolysis in water, accelerated by hydroxyl radicals. | Ring cleavage products, nitrophenols. |

| Hydrolysis | Acid or base-catalyzed reaction of the nitrile group with water. | 2-Hydroxy-2-(2-nitrophenyl)acetic acid, ammonia. |

Biotic Degradation Mechanisms (e.g., Microbial Biotransformation)

The biodegradation of this compound is anticipated to proceed through the microbial transformation of its nitrile and nitroaromatic functionalities.

Microbial Biotransformation of the Nitrile Group:

Microorganisms possess enzymes capable of degrading nitriles. There are two primary enzymatic pathways for nitrile degradation. frontiersin.org The first involves a single-step conversion of the nitrile directly to a carboxylic acid and ammonia, catalyzed by a nitrilase. The second is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. frontiersin.org Studies on aromatic nitriles, such as benzonitrile, have shown that microorganisms can utilize them as sole sources of carbon and nitrogen, converting them to benzoic acid. nih.govportlandpress.com It is expected that various soil and water bacteria and fungi could mediate the transformation of the nitrile group in this compound to a carboxylic acid.

Microbial Biotransformation of the Nitroaromatic Group:

The nitro group on the aromatic ring makes the compound susceptible to microbial reduction, particularly under anaerobic conditions. microbiologyresearch.orgnih.gov A wide range of bacteria, including methanogenic and sulfate-reducing bacteria, can reduce nitroaromatic compounds to their corresponding amino derivatives. microbiologyresearch.orgnih.gov This process involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). Therefore, a likely biotic degradation product of this compound is 2-Hydroxy-2-(2-aminophenyl)acetonitrile. The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation by microorganisms. nih.gov

Table 2: Predicted Biotic Degradation Mechanisms of this compound

| Functional Group | Enzymatic Pathway | Predicted Intermediate/Product |

| Nitrile (-CN) | Nitrilase or Nitrile Hydratase/Amidase | 2-Hydroxy-2-(2-nitrophenyl)acetamide, 2-Hydroxy-2-(2-nitrophenyl)acetic acid |

| Nitro (-NO₂) (Anaerobic) | Nitroreductases | 2-Hydroxy-2-(2-nitrosophenyl)acetonitrile, 2-Hydroxy-2-(2-hydroxylaminophenyl)acetonitrile, 2-Hydroxy-2-(2-aminophenyl)acetonitrile |

Environmental Distribution and Persistence Pathways

Transformation Products and Their Environmental Implications

Based on the predicted degradation pathways, several transformation products of this compound can be anticipated.

From abiotic and biotic hydrolysis of the nitrile group, the primary transformation product is expected to be 2-Hydroxy-2-(2-nitrophenyl)acetic acid . The ecotoxicity of this specific α-hydroxy acid is not well-characterized.

From the microbial reduction of the nitro group, the main product would be 2-Hydroxy-2-(2-aminophenyl)acetonitrile . Aromatic amines are a class of compounds with varying toxicities, and some are known carcinogens. nih.gov The environmental impact of this specific amino-substituted cyanohydrin would require further investigation.

Under some conditions, incomplete degradation could lead to the formation of intermediate products such as 2-Hydroxy-2-(2-nitrosophenyl)acetonitrile and 2-Hydroxy-2-(2-hydroxylaminophenyl)acetonitrile . These intermediates in the reduction of nitroaromatics can be more toxic than the parent compound.

The environmental implications of these transformation products are significant. While the initial degradation steps may reduce the concentration of the parent compound, the resulting products may have their own distinct toxicological profiles and environmental fates. For example, the formation of more mobile or more persistent transformation products could lead to the contamination of groundwater. A comprehensive environmental risk assessment would need to consider the entire suite of potential degradation products. osti.gov

Table 3: Predicted Transformation Products of this compound and Their Potential Environmental Significance

| Transformation Product | Formation Pathway | Potential Environmental Significance |

| 2-Hydroxy-2-(2-nitrophenyl)acetic acid | Hydrolysis of the nitrile group | Likely more water-soluble than the parent compound; ecotoxicity is unknown. |

| 2-Hydroxy-2-(2-aminophenyl)acetonitrile | Microbial reduction of the nitro group | Aromatic amines can have toxicological concerns; potential for further transformation. |

| 2-Hydroxy-2-(2-nitrophenyl)acetamide | Incomplete biotic hydrolysis of the nitrile group | Intermediate in the nitrile hydratase/amidase pathway; fate and toxicity are unknown. |

| Nitroaromatic ring cleavage products | Advanced oxidation processes (e.g., photodegradation with HO•) | Can lead to mineralization (conversion to CO₂, H₂O, and inorganic ions), but may also form smaller, potentially toxic organic compounds. |

Toxicological Pathways and Molecular Mechanisms of Action

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

There is currently no specific information available in published scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. The ADME profile of a chemical is critical for understanding its potential toxicity and is influenced by its physicochemical properties.

In the absence of direct data, inferences can be drawn from the behavior of related compounds. For instance, the presence of both a hydroxyl and a nitrile group, along with a nitro-substituted aromatic ring, suggests that the compound may exhibit moderate lipophilicity, potentially allowing for absorption across biological membranes. The distribution would be influenced by its ability to bind to plasma proteins and its partitioning into various tissues. Metabolism is anticipated to be a primary route of elimination, as discussed in the following section. Excretion would likely occur via the kidneys, with metabolites being eliminated in the urine.

It is important to emphasize that these are hypothetical pathways, and dedicated studies are required to determine the actual ADME profile of this compound.

Table 1: ADME Profile of this compound

| ADME Parameter | Finding |

| Absorption | No data available |

| Distribution | No data available |

| Metabolism | No data available |

| Excretion | No data available |

Metabolic Transformation Pathways and Metabolite Identification

While specific metabolic studies on this compound are not available, its structure suggests several plausible metabolic transformation pathways based on the known metabolism of similar compounds, such as nitrophenols and other aromatic nitriles.

The metabolism of this compound is expected to involve two main sites: the nitro group and the cyanohydrin moiety.

Metabolism of the Nitro Group: The nitroaromatic group is susceptible to metabolic reduction. This can occur via a series of enzymatic reactions, potentially involving cytochrome P450 reductases and other nitroreductases, to form nitroso, hydroxylamino, and ultimately amino metabolites. The formation of these metabolites can have significant toxicological implications, as the intermediates can be reactive. cdc.gov

Metabolism of the Cyanohydrin Moiety: The cyanohydrin group, -C(OH)CN, can undergo dissociation to release cyanide (CN⁻) and the corresponding aldehyde, 2-nitrobenzaldehyde (B1664092). This process can be spontaneous or enzymatically mediated. The released cyanide can then be detoxified in the body, primarily by the enzyme rhodanese, which converts it to the less toxic thiocyanate (SCN⁻) for excretion.

Phase II Conjugation: The hydroxyl group of the parent compound and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble conjugates that are more readily excreted. cdc.gov

Table 2: Potential Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| This compound | 2-Hydroxy-2-(2-aminophenyl)acetonitrile | Nitroreduction |

| This compound | 2-Nitrobenzaldehyde and Cyanide | Dissociation of the cyanohydrin |

| This compound | Glucuronide and Sulfate conjugates | Phase II Conjugation |

Molecular Targets and Cellular Damage Mechanisms

The potential molecular targets and cellular damage mechanisms of this compound can be inferred from its structural components: the cyanohydrin group and the nitroaromatic ring.

The primary and most immediate mechanism of toxicity for cyanohydrins is the release of cyanide. nih.gov Cyanide is a potent inhibitor of mitochondrial cytochrome c oxidase (Complex IV) in the electron transport chain. nih.gov This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism. The resulting cellular hypoxia can cause severe cellular damage and, at high enough concentrations, cell death.

The nitroaromatic portion of the molecule also contributes to its potential toxicity. Nitroaromatic compounds are known to undergo metabolic activation to reactive intermediates that can cause cellular damage through several mechanisms:

Oxidative Stress: The metabolic reduction of the nitro group can be a futile cycle, where the nitro anion radical is re-oxidized by molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS). This can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Covalent Binding: The reactive intermediates formed during nitroreduction, such as the hydroxylamine (B1172632) and nitroso derivatives, can covalently bind to cellular macromolecules, including proteins and DNA, leading to adduct formation and subsequent cellular dysfunction or mutagenicity.

In Vitro and In Silico Approaches to Toxicity Pathway Assessment

In the absence of specific in vivo toxicological data for this compound, in vitro and in silico methods are valuable tools for assessing its potential toxicity.

In Vitro Studies: Cellular assays can be employed to investigate the cytotoxic effects of this compound. For example, exposing relevant cell lines (e.g., hepatocytes for metabolism studies or neuronal cells for neurotoxicity) to the compound can help determine its IC50 (half-maximal inhibitory concentration) and elucidate the mechanisms of cell death (apoptosis vs. necrosis). nih.gov High-throughput screening assays could also be used to assess its potential to induce oxidative stress or mitochondrial dysfunction.

In Silico Approaches: Computational toxicology methods can provide predictions of a compound's toxicity based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, which have been developed for nitroaromatic compounds, can be used to estimate the toxicity of this compound. nih.gov These models use molecular descriptors to correlate the chemical structure with toxicological endpoints. Molecular docking studies could also be used to predict the binding affinity of the compound and its metabolites to specific molecular targets, such as enzymes or receptors. These computational approaches can help prioritize further experimental testing and provide insights into the potential toxicological pathways. nih.gov

Sophisticated Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. Its versatility is enhanced by coupling it with various detection systems, allowing for both qualitative and quantitative analysis.

Reversed-phase HPLC is a common approach for the separation of nitrophenyl compounds. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, often with a modifying agent like formic or phosphoric acid to improve peak shape and ionization efficiency for mass spectrometry. sielc.comnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective, though gradient elution may be necessary for more complex samples. nih.govmcours.net

Diverse detection systems can be paired with HPLC for the analysis of this compound:

UV-Vis Detection: Due to the presence of the nitroaromatic chromophore, this compound exhibits strong absorbance in the UV-visible region. instras.com A UV-Vis detector, particularly a photodiode array (PDA) detector, can be set at a specific wavelength to quantify the compound and can also provide spectral information to aid in peak identification. preprints.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, along with structural information for unambiguous identification. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique for this type of compound. nih.gov